N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring fused with a carboxamide group. The molecule’s structure includes a substituted phenyl ring (3-chloro-4-methoxy) attached to the carboxamide nitrogen, which contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(6-9(11)14)15-13(18)10-7-20-5-4-12(17)16-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJQQCAFHUCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and a thiourea derivative. The reaction is usually carried out under reflux conditions in the presence of a base like sodium hydroxide.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the thiazepane intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution on the Phenyl Ring: The final step involves the introduction of the 3-chloro-4-methoxyphenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the thiazepane intermediate is reacted with 3-chloro-4-methoxyphenyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analog identified in available literature is N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide . Below is a detailed comparison based on substituent effects, physicochemical properties, and hypothetical activity:
Substituent Analysis
| Property | N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
|---|---|---|
| Aromatic Substituent | 3-chloro-4-methoxyphenyl | 4-isopropylphenyl |
| Electron Effects | Chlorine (electron-withdrawing) and methoxy (electron-donating) create a polarized aromatic system. | Isopropyl (electron-donating) induces steric bulk with minimal electronic effects. |
| Steric Impact | Moderate steric hindrance due to ortho-chloro and para-methoxy groups. | High steric hindrance from the bulky isopropyl group at the para position. |
Hypothetical Physicochemical Properties
- Lipophilicity : The chloro-methoxy substituent in the target compound likely increases lipophilicity (LogP ~2.8–3.2) compared to the isopropyl analog (LogP ~3.5–4.0), which is dominated by the hydrophobic isopropyl group.
- Solubility : The methoxy group in the target compound may enhance aqueous solubility relative to the isopropyl variant.
- Metabolic Stability : The chloro group could slow oxidative metabolism, whereas the isopropyl group might be prone to CYP450-mediated hydroxylation.
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